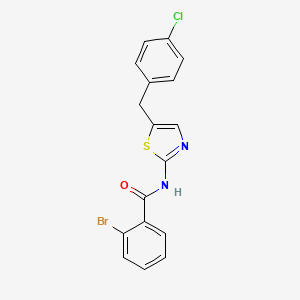

2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrClN2OS/c18-15-4-2-1-3-14(15)16(22)21-17-20-10-13(23-17)9-11-5-7-12(19)8-6-11/h1-8,10H,9H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIGJCCKSPYCMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 5-(4-chlorobenzyl)thiazole. The intermediate is then reacted with 2-bromobenzoyl chloride in the presence of a base like triethylamine to yield the final product, 2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions, using appropriate solvents, and ensuring product purity through recrystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to modifications in the compound’s electronic properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in drug discovery and development.

Medicine: It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions involving the thiazole ring and the benzamide group. These interactions could modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations :

- Thiazole vs. Thiadiazole Cores: The target compound and analogs like 6a () retain the thiazole ring, while others (e.g., ) feature a thiadiazole core.

- Substituent Effects: Electron-Withdrawing Groups (EWGs): The bromine (Br) and chlorine (Cl) in the target compound and 6a enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes. In contrast, the nitro (NO₂) group in significantly increases reactivity . Hydrophobic Moieties: The 4-chlorobenzyl group in the target compound and 4-methoxybenzyl in contribute to lipophilicity, which may influence membrane permeability .

Key Observations :

Physicochemical and Spectroscopic Properties

Q & A

Q. How can SAR studies guide the design of derivatives with improved potency?

- Methodological Answer: Systematically vary substituents (e.g., bromine at position 2, chlorobenzyl at thiazole-C5) and correlate with bioactivity. Use 3D-QSAR (CoMFA/CoMSIA) to model steric/electrostatic contributions. Validate with synthetic analogs (e.g., 4-fluorobenzyl or methylthiazole variants) .

Q. What methodologies validate the compound’s anti-inflammatory potential?

- Methodological Answer: Use LPS-induced RAW264.7 macrophages to measure TNF-α/IL-6 suppression (ELISA). Compare with reference inhibitors (e.g., dexamethasone) and assess COX-2 inhibition via fluorogenic assays. Molecular docking into COX-2 (PDB: 1PXX) can predict binding modes .

Technical Challenges & Solutions

Q. How can researchers address low solubility in biological assays?

- Methodological Answer: Use co-solvents (e.g., DMSO ≤ 0.1%) or formulate with cyclodextrins. Modify the benzamide group to introduce hydrophilic substituents (e.g., -OH or -SOH) while maintaining activity .

Q. What protocols ensure reproducibility in synthetic scale-up?

- Methodological Answer: Optimize reaction conditions (e.g., microwave-assisted synthesis for faster kinetics) and monitor intermediates by TLC/HPLC. Use flow chemistry for continuous production of thiazole intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.